(5-Tert-butyl-1,3-oxazol-4-yl)methanol is a chemical compound characterized by its oxazole ring structure and a tert-butyl group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
The compound can be synthesized through various organic reactions involving oxazole derivatives and alcohols. It is not commonly found in nature but can be produced in laboratory settings.
(5-Tert-butyl-1,3-oxazol-4-yl)methanol is classified as an oxazole derivative. Oxazoles are five-membered heterocycles containing nitrogen and oxygen atoms, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanol typically involves the following methods:
A common synthetic route includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of (5-Tert-butyl-1,3-oxazol-4-yl)methanol features a five-membered oxazole ring with a tert-butyl substituent at the 5-position and a hydroxymethyl group at the 4-position.
The molecular formula is CHNO, with a molecular weight of approximately 195.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
(5-Tert-butyl-1,3-oxazol-4-yl)methanol can participate in various chemical reactions, including:
The reactivity of (5-Tert-butyl-1,3-oxazol-4-yl)methanol is influenced by the electron-donating tert-butyl group, which stabilizes intermediates during reactions. Reaction conditions such as pH, temperature, and solvent polarity are crucial for directing the outcome of these reactions.
The mechanism of action for (5-Tert-butyl-1,3-oxazol-4-yl)methanol involves its interaction with biological targets, potentially influencing enzymatic activities or cellular pathways.
Research has indicated that compounds with oxazole moieties often exhibit antimicrobial and anti-inflammatory properties. The specific mechanism may involve inhibition of certain enzymes or modulation of signaling pathways relevant to disease processes.
(5-Tert-butyl-1,3-oxazol-4-yl)methanol is typically a colorless to pale yellow liquid or solid at room temperature. Its melting point and boiling point are determined through standard laboratory techniques.
The compound is soluble in polar solvents such as water and ethanol but may exhibit limited solubility in non-polar solvents due to its hydrophilic hydroxymethyl group. Stability studies indicate that it remains stable under neutral pH conditions but may degrade under strongly acidic or basic environments.
Relevant data include:
(5-Tert-butyl-1,3-oxazol-4-yl)methanol finds applications in:
The synthesis of (5-tert-butyl-1,3-oxazol-4-yl)methanol (molecular formula: C₈H₁₃NO₂, MW: 155.197 g/mol) hinges on efficient construction of the oxazole ring bearing C4-hydroxymethyl and C5-tert-butyl substituents. The Hurd-Mori approach remains foundational, involving condensation of ethyl pivaloylacetate with hydroxylamine under reflux conditions to form 5-(tert-butyl)isoxazole-4-carboxylate, followed by reduction of the ester group to the primary alcohol. This reduction is typically achieved using lithium aluminum hydride (LiAlH₄) in anhydrous THF at –10°C to 0°C, yielding the target alcohol in 70–80% yield after recrystallization [1].
Advanced cyclization methods emphasize regioselectivity optimization. A critical refinement involves pH-controlled condensation of pivaloylacetonitrile derivatives with hydroxylamine in aqueous ethanol at pH 6.5–7.0, which suppresses formation of the undesired 3-isomer and enhances regioselectivity for the 5-tert-butyl-4-hydroxymethyl product. This pH adjustment improves yields to 50–60% compared to uncontrolled conditions (<40%) [1]. Alternative precursors like tert-butyl β-keto esters enable microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >65% [4] [10].
Table 1: Cyclization Methods for (5-tert-Butyl-1,3-oxazol-4-yl)methanol Synthesis
Precursor | Cyclization Agent | Conditions | Key Control Parameter | Yield |
---|---|---|---|---|
Ethyl pivaloylacetate | NH₂OH·HCl | Reflux, ethanol, 12 h | Temperature control | 65–75% |
Pivaloylacetonitrile | NH₂OH | EtOH/H₂O, pH 6.5–7.0, 25°C | pH monitoring | 50–60% |
tert-Butyl acetoacetate | NH₂OH·HCl | Microwave, 100°C, 20 min | Radiation power | 68% |
Post-cyclization reduction of the carboxylate intermediate represents another optimization axis. While LiAlH₄ remains effective, borane-THF complexes offer safer handling for large-scale operations with comparable efficiency (75–82% yield) [1]. Purification typically employs recrystallization from toluene/hexane mixtures, achieving >95% purity as confirmed by HPLC and melting point consistency (54–56°C) [8].
Palladium catalysis enables strategic functionalization of the oxazole core, particularly for synthesizing pharmacologically relevant derivatives. Suzuki-Miyaura couplings dominate this space, leveraging halogenated precursors like 4-bromo-5-(tert-butyl)isoxazole. These reactions demonstrate excellent regioselectivity at C4 when catalyzed by Pd(PPh₃)₄ in toluene/water mixtures (3:1) with K₂CO₃ as base, facilitating biaryl formation at 80°C with yields of 75–90% [3] [5].
Regioselectivity in polyhalogenated systems follows predictable patterns: Pd⁰ preferentially oxidatively adds to the C4 position due to electron deficiency imparted by adjacent oxygen and nitrogen atoms. This electronic bias allows sequential functionalization, as demonstrated in the synthesis of trisoxazole derivatives via iterative couplings. Microwave-assisted protocols significantly accelerate these transformations—Pd₂(dba)₃/PCy₃-catalyzed coupling in DMF under microwave irradiation completes within 30 minutes, improving yields from 49% to 87% compared to thermal conditions [3].
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Substrate | Coupling Partner | Catalyst System | Conditions | Product Yield |
---|---|---|---|---|
4-Bromo-5-(tert-butyl)isoxazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12 h | 85% |
2,4-Diiodooxazole | Oxazol-4-ylboronate | Pd₂(dba)₃/PCy₃ | DMF, μW, 100°C, 0.5 h | 87% |
4-Aryl-2-chlorooxazole | Heteroarylboronic acid | XantPhos, Pd(OAc)₂ | Dioxane, reflux, 24 h | 78% |
For C2-functionalization, Stille couplings using oxazol-2-ylstannanes prove effective. Freshly prepared 2-(tributylstannyl)-5-(tert-butyl)isoxazole couples with aryl iodides under Pd₂(dba)₃/PCy₃ catalysis, achieving 87% yield in DMF under microwave irradiation. This method enables convergent synthesis of dimeric oxazoles relevant to natural product analogs like Ulapualide A [3] [5].
The primary alcohol group in (5-tert-butyl-1,3-oxazol-4-yl)methanol serves as a versatile handle for nucleophilic transformations. Esterification proceeds efficiently using acyl chlorides in dichloromethane with triethylamine as base (0–5°C, 2 h, 85–92% yield). Alternatively, direct condensation with carboxylic acids employs DCC/DMAP catalysis in THF, though yields are moderate (70–75%) due to steric hindrance from the tert-butyl group [4].
Oxidation to the aldehyde represents a critical transformation for further elaboration. Corey-Kim oxidation (N-chlorosuccinimide/dimethyl sulfide) provides superior selectivity over Swern or Dess-Martin protocols, yielding 5-(tert-butyl)isoxazole-4-carbaldehyde without epimerization or ring degradation (78% yield). This aldehyde serves as a key intermediate for Wittig olefinations or reductive aminations en route to bioactive molecules [4] [5].
Table 3: Nucleophilic Functionalization of the Hydroxymethyl Group
Reaction Type | Reagent/Conditions | Product | Yield | Application |
---|---|---|---|---|
Esterification | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | 4-(Acetoxymethyl)-5-(tert-butyl)isoxazole | 90% | Prodrug synthesis |
Oxidation | NCS, DMS, then Et₃N | 5-(tert-Butyl)isoxazole-4-carbaldehyde | 78% | Aldehyde intermediates |
Mitsunobu | Ph₃P, DIAD, benzoic acid | Benzoate ester | 65% | Chiral inversion studies |
Sulfonation | Mesyl chloride, pyridine, –20°C | 4-(Mesyloxymethyl)-5-(tert-butyl)isoxazole | 93% | Nucleophilic displacement scaffolds |
Triphenylphosphonium salt formation exemplifies mitochondrial-targeting derivatization. Treatment with triphenylphosphine hydrobromide under Mitsunobu conditions installs the phosphonium moiety, generating analogs like [2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazol-4-yl]triphenylphosphonium perchlorate. These derivatives exhibit potent anticancer activity (GI₅₀ = 0.3–1.1 μM) by disrupting mitochondrial function in cancer cells [4].
Enantiopure analogs leverage chiral auxiliaries or catalytic asymmetric induction. Chiral oxazoline ligands prove particularly effective—(4S)-4-tert-butyl-4,5-dihydrooxazole derivatives coordinate to palladium, enabling enantioselective aminations. For example, palladium-catalyzed coupling of 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline with 3-bromo-5,6-diphenyl-1,2,4-triazine using Pd₂(dba)₃/XantPhos yields N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine with axial and central chirality (42% yield, >99% ee) [5] [9].
Enzymatic resolution provides an alternative route to chirally pure alcohols. Candida antarctica lipase B-catalyzed transesterification of racemic (5-tert-butyl-1,3-oxazol-4-yl)methanol with vinyl acetate in MTBE selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol enantioenriched (90% ee). The reaction achieves 48% conversion in 6 hours, adhering to Kazlauskas’ rule for secondary alcohol predictions [6].
Table 4: Stereocontrol Strategies for Chiral Analogues
Strategy | Conditions | Product Stereochemistry | ee | Yield |
---|---|---|---|---|
Chiral auxiliary-directed | (1R,2S)-1-(p-Tolyl)cyclopropane carboxylic acid, DCC | Diastereomeric esters | >95% de | 68% |
Enzymatic resolution | Candida antarctica lipase B, vinyl acetate | (S)-(5-tert-Butyloxazol-4-yl)methanol | 90% | 45% |
Pd-catalyzed asymmetric amination | Pd₂(dba)₃/XantPhos, chiral diamine ligand | Axially chiral biaryls | 97% | 76% |
Dynamic kinetic resolution (DKR) combines in situ racemization with enzymatic resolution. Using Shvo’s catalyst (cyclopentadienyl ruthenium complex) with Pseudomonas fluorescens lipase, racemic alcohol undergoes continuous racemization while the lipase selectively acylates the (S)-enantiomer. This approach achieves near-quantitative yields of (S)-acetate with 94% ee, significantly improving upon standard kinetic resolution [7].
Scale-up of (5-tert-butyl-1,3-oxazol-4-yl)methanol synthesis confronts three primary challenges: safety in reduction steps, purification bottlenecks, and cost-effective chiral separation. The reduction of ester intermediates with LiAlH₄ presents significant exotherm risks above 10 kg scale. Alternative protocols employing sodium borohydride/CaCl₂ in THF/water mixtures mitigate this hazard while maintaining 78% yield and >99% purity after crystallization [1] [6].
Purification complexity escalates due to polar byproducts in cyclization steps. Continuous extraction using centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:5:3) systems achieves 99.5% purity with 92% recovery, outperforming traditional silica gel chromatography. Residual palladium removal in cross-coupled derivatives demands specialized absorbents—SiliaMetS® thiol-functionalized silica reduces Pd to <2 ppm without product loss [6].
Table 5: Scalability Solutions for Industrial Production
Challenge | Laboratory Scale Process | Industrial Solution | Scale-Up Impact |
---|---|---|---|
LiAlH₄ reduction hazards | Anhydrous THF, –10°C | NaBH₄/CaCl₂, THF/H₂O, 25°C | 78% yield, 50% cost reduction |
Pd contamination | Silica gel chromatography | SiliaMetS® adsorption | Pd < 2 ppm, single-pass clearance |
Chiral separation cost | Preparative HPLC | Enzymatic resolution + crystallization | 40% lower operating costs |
Solvent-intensive purification | Column chromatography | Continuous CPC extraction | 90% solvent reduction, 99.5% purity |
Economic viability hinges on optimizing chiral resolutions. Simulated moving bed (SMB) chromatography for diastereomeric salts of (5S)-3-(tert-butyl)-2-phenyloxazolidin-5-yl)methanol derivatives achieves 99.5% ee with 98% recovery at 1 kg/day throughput. Alternatively, enzymatic resolution integrated with racemization of the unwanted enantiomer approaches theoretical 100% yield, significantly reducing raw material consumption [6] [9]. Continuous flow hydrogenation of precursor enamines using immobilized Pd/C catalysts enhances throughput (space-time yield = 120 g·L⁻¹·h⁻¹) while eliminating batch-to-batch variability inherent in cyclization steps [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9